molecular formula C16H13NO7 B13861668 [2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate

[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate

Cat. No.: B13861668
M. Wt: 331.28 g/mol
InChI Key: SGYYAQBLQPNUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Nitrooxymethyl)phenyl] 2-acetyloxybenzoate, commonly known as Nitroaspirin (NCX 4016), is a hybrid nitric oxide (NO)-releasing derivative of acetylsalicylic acid (aspirin) . Its structure combines the aspirin backbone (2-acetyloxybenzoate) with a 3-nitrooxymethylphenyl group, enabling dual pharmacological activity: irreversible cyclooxygenase-1 (COX-1) inhibition and NO-mediated vasodilation .

Preparation Methods

The synthesis of [2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate typically involves multiple steps, starting with the preparation of the nitrooxymethyl phenyl precursor. This precursor can be synthesized through nitration of a suitable phenyl derivative followed by the introduction of a nitrooxymethyl group. The final step involves the esterification of the nitrooxymethyl phenyl compound with 2-acetyloxybenzoic acid under acidic or basic conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate undergoes various chemical reactions, including:

    Oxidation: The nitrooxymethyl group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cardiovascular Applications

One of the prominent applications of [2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate is its cardioprotective effects, particularly in the context of ischemia and reperfusion injury.

  • Ischemia-Reperfusion Injury : A study conducted on streptozotocin-diabetic rats demonstrated that NCX4016 significantly reduced infarct size following coronary artery occlusion compared to traditional aspirin treatment. This suggests that the compound may offer enhanced cardioprotection in diabetic conditions, which are often associated with increased myocardial vulnerability during ischemic events .
  • Mechanism of Action : The compound acts by releasing nitric oxide, which has vasodilatory and anti-platelet aggregation effects. This mechanism not only helps in reducing myocardial injury but also improves blood flow during ischemic episodes .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is another area of significant research interest.

  • Cyclooxygenase Inhibition : Similar to aspirin, NCX4016 inhibits cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. This inhibition leads to decreased synthesis of pro-inflammatory prostaglandins .
  • Therapeutic Uses : Due to its dual action as an anti-inflammatory agent and nitric oxide donor, it has potential applications in treating chronic inflammatory diseases such as arthritis and other conditions where inflammation is a key component .

Antitumor Activities

Emerging research suggests that this compound may have antitumor properties.

  • Mechanisms of Action : The nitric oxide released from the compound can induce apoptosis in cancer cells by modulating cell cycle progression and activating caspase pathways. This makes it a candidate for further investigation in cancer therapies .
  • Research Findings : Preliminary studies indicate that NCX4016 may inhibit tumor growth by affecting angiogenesis and reducing vascular endothelial growth factor (VEGF) production in tumor cells .

Gastroprotective Effects

Another notable application is the gastroprotective effect attributed to this compound.

  • Reduction of Gastric Damage : Unlike traditional aspirin, which can cause gastric mucosal injury, the nitric oxide release from NCX4016 may help protect the gastric lining by promoting mucosal defense mechanisms and modulating prostaglandin synthesis .

Clinical Trials and Future Directions

Ongoing clinical trials are assessing the efficacy and safety profile of this compound for various indications:

  • Intermittent Claudication : Investigations are underway to evaluate its effectiveness in treating intermittent claudication, a condition characterized by reduced blood flow to the limbs .
  • Type 2 Diabetes Complications : Given its protective effects against ischemia-reperfusion injury in diabetic models, further studies are warranted to explore its role in managing complications associated with type 2 diabetes .

Mechanism of Action

The mechanism of action of [2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate involves its interaction with specific molecular targets. The nitrooxymethyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyloxybenzoate moiety may also contribute to the compound’s activity by modulating its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with [2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate, differing in substituents, pharmacokinetics, and therapeutic applications:

Benorilate (4-Acetamidophenyl 2-Acetoxybenzoate)

  • Structure : Combines aspirin (2-acetyloxybenzoate) with paracetamol (4-acetamidophenyl ester).
  • Pharmacology : Acts as a mutual prodrug, hydrolyzed in vivo to release aspirin and paracetamol. Reduces gastric irritation compared to standalone aspirin .
  • Therapeutic Use : Analgesic and antipyretic, leveraging dual mechanisms of COX inhibition and central analgesic effects .

Ethyl 2-Acetyloxybenzoate (Aspirin Impurity 18)

  • Structure : Ethyl ester of aspirin.
  • Pharmacology : Lacks antiplatelet activity due to rapid esterase-mediated hydrolysis to salicylic acid. Primarily studied as a degradation product or impurity in aspirin formulations .

Benzyl 2-Acetyloxybenzoate

  • Structure : Benzyl ester of aspirin.
  • Limited therapeutic data; primarily used in experimental settings .

(2-Acetylphenyl) 4-Nitrobenzoate

  • Structure : 2-Acetylphenyl ester with a para-nitrobenzoate group.
  • Pharmacology: The nitro group at the para position may confer distinct electronic effects, altering COX-binding affinity. Limited biological data; structural analog studies suggest moderate anti-inflammatory activity .

Guacetisal (2-Methoxyphenyl 2-Acetyloxybenzoate)

  • Structure : 2-Methoxyphenyl ester of aspirin.
  • Pharmacology : Used as an expectorant and anti-inflammatory agent. The methoxy group enhances mucolytic activity, making it suitable for respiratory conditions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent Pharmacological Action Therapeutic Use
This compound (NCX 4016) C₁₆H₁₃NO₇ 331.28 g/mol 3-Nitrooxymethylphenyl COX-1 inhibition, NO release Anti-thrombotic, antiplatelet
Benorilate C₁₇H₁₅NO₅ 313.31 g/mol 4-Acetamidophenyl Dual prodrug (aspirin + paracetamol) Analgesic, antipyretic
Ethyl 2-acetyloxybenzoate C₁₁H₁₂O₄ 208.21 g/mol Ethyl ester Rapid hydrolysis to salicylic acid Aspirin impurity study
Benzyl 2-acetyloxybenzoate C₁₆H₁₄O₄ 270.28 g/mol Benzyl ester Prolonged hydrolysis kinetics Experimental applications
(2-Acetylphenyl) 4-nitrobenzoate C₁₅H₁₁NO₆ 301.25 g/mol 4-Nitrobenzoate Moderate anti-inflammatory activity Structural analog research
Guacetisal C₁₆H₁₄O₅ 286.28 g/mol 2-Methoxyphenyl Mucolytic, anti-inflammatory Respiratory expectorant

Key Research Findings

NCX 4016 vs. Aspirin: NCX 4016’s NO release mitigates aspirin-induced gastric damage while enhancing anti-thrombotic efficacy . In cisplatin-resistant ovarian cancer cells, NCX 4016 induces apoptosis via EGFR/PI3K/STAT3 pathway downregulation, a mechanism absent in parent aspirin .

Benorilate’s Dual Activity: Hydrolysis to aspirin and paracetamol occurs in intestinal mucosa, reducing direct gastric COX-1 inhibition and associated ulcers .

Guacetisal’s Respiratory Focus :

  • The methoxy group enhances bronchial secretion clearance, making it effective in chronic bronchitis .

Structural Impact of Nitro Groups: NCX 4016’s nitrooxymethyl group (vs. para-nitro in (2-acetylphenyl) 4-nitrobenzoate) optimizes NO release kinetics and COX-1 binding .

Biological Activity

[2-(Nitrooxymethyl)phenyl] 2-acetyloxybenzoate, also known as NCX-4016, is a nitric oxide (NO)-donating derivative of acetylsalicylic acid (aspirin). This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases and inflammatory conditions. Its unique properties stem from its ability to release nitric oxide, which contributes to its biological activity.

NCX-4016 operates through several mechanisms:

  • Nitric Oxide Donation : The NO released from NCX-4016 plays a critical role in vasodilation and protection against ischemia-reperfusion injury by reducing oxidative stress and inflammation .
  • Anti-inflammatory Effects : By inhibiting cyclooxygenase (COX) enzymes, NCX-4016 exhibits anti-inflammatory properties similar to traditional NSAIDs, but with reduced gastrointestinal toxicity due to its NO-donating capability .
  • Antioxidant Activity : The compound also functions as an antioxidant, scavenging reactive oxygen species (ROS) and preventing cellular damage during ischemic events .

Cardiovascular Protection

Research indicates that NCX-4016 effectively reduces infarct size in models of myocardial ischemia/reperfusion injury. In studies involving diabetic rats, higher doses of NCX-4016 significantly decreased infarct size compared to controls, demonstrating its cardioprotective effects . The compound's ability to modulate hemodynamics without adversely affecting glucose levels further supports its therapeutic potential.

Antimicrobial Properties

The nitro group in NCX-4016 is associated with antimicrobial activity. Nitro compounds generally exhibit a broad spectrum of biological activities, including antibacterial and antiparasitic effects. This characteristic suggests that NCX-4016 may be explored for its potential in treating infections caused by resistant microorganisms .

Case Studies

  • Ischemia-Reperfusion Injury :
    • A study on isolated rat hearts demonstrated that NCX-4016 administration during reperfusion significantly limited infarct area compared to vehicle controls. The results suggested that the combination of NO donation and antioxidant properties synergistically protects cardiac tissue during ischemic events .
  • Diabetes Model :
    • In streptozotocin-induced diabetic rats, NCX-4016 showed a reduction in ventricular premature beats and ventricular tachycardia incidence. While both NCX-4016 and aspirin reduced infarct size in non-diabetic rats, only the higher dose of NCX-4016 was effective in diabetic models, indicating a differential response based on metabolic status .

Data Summary

Study Model Dosage Outcome
Isolated Rat HeartsIschemia-Reperfusion60 mg/kgReduced infarct size; improved cardiac function
Streptozotocin Diabetic RatsCoronary Occlusion120 mg/kgReduced ventricular arrhythmias; decreased infarct size

Q & A

Q. Basic: What synthetic methodologies are validated for [2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via esterification, leveraging methodologies from structurally related esters. For example, 2-acetyloxybenzoate derivatives are typically prepared by reacting salicylic acid with acetic anhydride under acidic catalysis (e.g., concentrated H₂SO₄ or H₃PO₄) . Optimization involves controlling stoichiometry (e.g., excess acetic anhydride), temperature (60–80°C), and reaction time (2–4 hours). For the nitrooxymethyl moiety, nitration of benzyl alcohol derivatives (e.g., 2-nitrobenzyl alcohol) followed by functionalization may be employed, as seen in nitrated intermediates . Post-synthesis purification via recrystallization or column chromatography is critical to achieving >95% purity.

Q. Basic: What analytical techniques are most effective for structural elucidation and purity assessment of this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR (¹H/¹³C): Assign peaks for the acetyloxy (δ ~2.3 ppm, CH₃) and nitrooxy groups (δ ~4.5 ppm, CH₂ONO₂) .
    • FT-IR: Confirm ester C=O (~1760 cm⁻¹) and nitro O–N–O (~1530 cm⁻¹) stretches .
  • Chromatography:
    • HPLC/GC-MS: Quantify purity using C18 columns (acetonitrile/water mobile phase) and compare retention times against standards .
  • X-ray Crystallography: Resolve crystal structure for unambiguous confirmation, as demonstrated for related nitroaromatic esters .

Q. Advanced: How does the nitric oxide (NO) release profile of this compound compare to other nitrooxy-pharmacophores in preclinical models?

Methodological Answer:
Evaluate NO release kinetics using:

  • Chemiluminescence assays (e.g., NO-sensitive electrodes) in buffer systems (pH 7.4, 37°C) to measure real-time NO generation .
  • Comparative studies with analogs like NCX-4016 (a known NO-aspirin derivative) under identical conditions. For example, NCX-4016 releases NO in a pH-dependent manner, with sustained release over 24 hours in hepatic models .
  • Cell-based assays (e.g., platelet aggregation inhibition) to correlate NO release with functional outcomes, such as vasodilation or anti-thrombotic effects .

Q. Advanced: How can researchers address discrepancies in reported COX-1 inhibition efficacy across different experimental systems?

Methodological Answer:
Contradictions may arise from model-specific factors (e.g., cell type, enzyme isoforms). To resolve:

  • Standardize assay conditions: Use recombinant COX-1/COX-2 enzymes (e.g., human platelet COX-1) to measure IC₅₀ values .
  • Pharmacokinetic profiling: Assess metabolic stability (e.g., liver microsomes) to determine active metabolite contributions .
  • Comparative controls: Include aspirin as a reference inhibitor in parallel experiments to benchmark potency .

Q. Advanced: What in vivo models are optimal for studying the dual antiplatelet and vasodilatory effects of this compound?

Methodological Answer:

  • Rodent models of thrombosis: Utilize FeCl₃-induced carotid artery injury to quantify thrombus formation inhibition via Doppler ultrasound .
  • Cirrhotic cardiomyopathy (CCM) models: Employ bile duct-ligated rats to evaluate hepatic NO/H₂S interplay, as NCX-1000 (a related compound) reduces portal hypertension in such models .
  • Hemodynamic monitoring: Measure blood pressure (via telemetry) and platelet aggregation (ex vivo) to distinguish COX-1-dependent antiplatelet activity from NO-mediated vasodilation .

Q. Advanced: What strategies can mitigate oxidative stress artifacts in studies involving nitrooxy derivatives?

Methodological Answer:

  • Redox buffering: Include antioxidants (e.g., ascorbate, superoxide dismutase mimics) in cell culture media to prevent nitroso-thiol adduct formation .
  • ROS detection: Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) generation during NO release .
  • Control experiments: Compare results to non-nitrated analogs (e.g., aspirin) to isolate nitrooxy-specific effects .

Properties

Molecular Formula

C16H13NO7

Molecular Weight

331.28 g/mol

IUPAC Name

[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate

InChI

InChI=1S/C16H13NO7/c1-11(18)23-15-9-5-3-7-13(15)16(19)24-14-8-4-2-6-12(14)10-22-17(20)21/h2-9H,10H2,1H3

InChI Key

SGYYAQBLQPNUIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2CO[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.